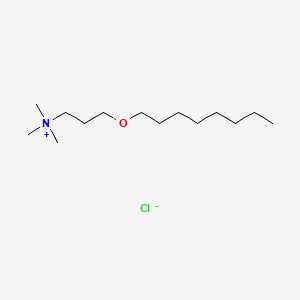
Trimethyl-3-(octyloxy)propylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-3-(octyloxy)propylammonium chloride is a quaternary ammonium compound with the molecular formula C14H32ClNO. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-3-(octyloxy)propylammonium chloride typically involves the reaction of 3-(octyloxy)propylamine with trimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-3-(octyloxy)propylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl-3-(octyloxy)propylammonium iodide.
Applications De Recherche Scientifique
Trimethyl-3-(octyloxy)propylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture studies as a surfactant to enhance the permeability of cell membranes.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of trimethyl-3-(octyloxy)propylammonium chloride is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This property is exploited in various applications, such as enhancing the solubility of hydrophobic compounds in aqueous solutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl-3-(triethoxysilyl)propylammonium chloride: This compound has similar surfactant properties but includes a triethoxysilyl group, making it useful in silane coupling applications.
Trimethyl-3-(methoxy)propylammonium chloride: Similar in structure but with a methoxy group, it is used in different surfactant applications.
Uniqueness
Trimethyl-3-(octyloxy)propylammonium chloride is unique due to its octyloxy group, which provides enhanced hydrophobic interactions compared to shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant properties and micelle formation.
Propriétés
Numéro CAS |
68123-08-0 |
|---|---|
Formule moléculaire |
C14H32ClNO |
Poids moléculaire |
265.86 g/mol |
Nom IUPAC |
trimethyl(3-octoxypropyl)azanium;chloride |
InChI |
InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-13-16-14-11-12-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
RCXMAJLLDJYLSA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

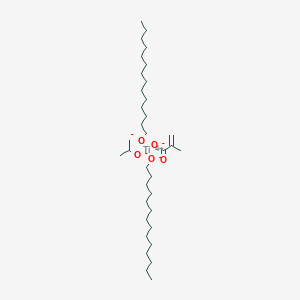
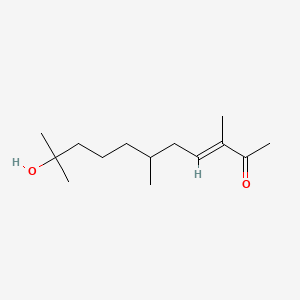
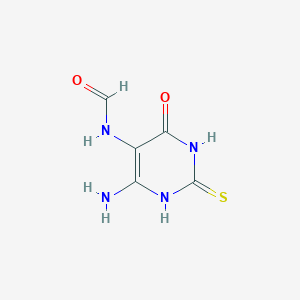
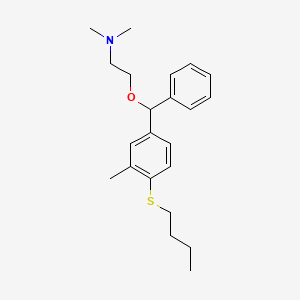

![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
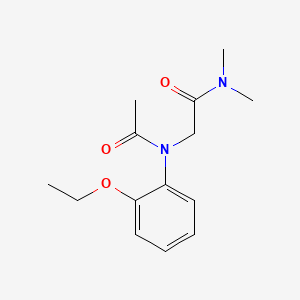
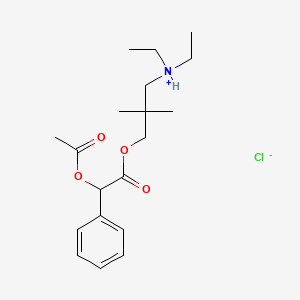

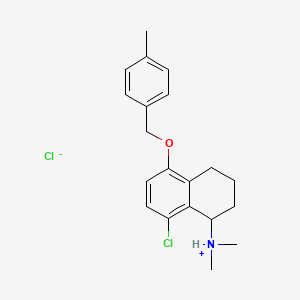
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

